Sulfuric acid--propane-1,2-diol (1/1)
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Overview
Description
Sulfuric acid–propane-1,2-diol (1/1) is a chemical compound formed by the combination of sulfuric acid and propane-1,2-diol in a 1:1 molar ratioIt is almost odorless and has a faintly sweet taste . Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid–propane-1,2-diol (1/1) can be synthesized by mixing equimolar amounts of sulfuric acid and propane-1,2-diol. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing. The reaction is exothermic, and care must be taken to control the temperature to prevent overheating.
Industrial Production Methods
Industrial production of sulfuric acid–propane-1,2-diol (1/1) involves the direct hydration of propylene oxide with water in the presence of sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures (150-160°C) and pressures (0.78-0.98 MPa). The product is then purified by evaporation and distillation .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–propane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: Propane-1,2-diol can be oxidized to form propionaldehyde and lactic acid.
Reduction: The compound can be reduced to form propane-1,2-diol.
Substitution: The hydroxyl groups in propane-1,2-diol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Propionaldehyde and lactic acid.
Reduction: Propane-1,2-diol.
Substitution: Various substituted derivatives of propane-1,2-diol.
Scientific Research Applications
Sulfuric acid–propane-1,2-diol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Used in pharmaceutical formulations as a solvent and stabilizer.
Industry: Utilized in the production of polymers, resins, and as an antifreeze agent
Mechanism of Action
The mechanism of action of sulfuric acid–propane-1,2-diol (1/1) involves the interaction of its hydroxyl groups with various molecular targets. In biological systems, it acts as a cryoprotectant by forming hydrogen bonds with water molecules, thereby preventing the formation of ice crystals. In chemical reactions, it serves as a solvent and stabilizer, facilitating the dissolution and stabilization of reactants and products .
Comparison with Similar Compounds
Sulfuric acid–propane-1,2-diol (1/1) can be compared with other similar compounds such as:
Ethylene glycol: Similar in structure but has two hydroxyl groups on adjacent carbon atoms.
1,3-Propanediol: An isomer of propane-1,2-diol with hydroxyl groups on the first and third carbon atoms.
Glycerol: Contains three hydroxyl groups and is more viscous than propane-1,2-diol
These compounds share similar properties but differ in their chemical reactivity and applications. Sulfuric acid–propane-1,2-diol (1/1) is unique due to its specific combination of sulfuric acid and propane-1,2-diol, which imparts distinct chemical and physical properties.
Properties
CAS No. |
643764-77-6 |
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Molecular Formula |
C3H10O6S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
propane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C3H8O2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4) |
InChI Key |
XDLVYYYGCNMREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.OS(=O)(=O)O |
Origin of Product |
United States |
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